molecular formula NULL B1166350 Naringinase CAS No. 9068-31-9

Naringinase

Numéro de catalogue B1166350
Numéro CAS: 9068-31-9
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Naringinase is a debittering enzyme used in the commercial production of citrus juices . It breaks down the compound naringin, which gives citrus juices their bitter taste . This compound is a multienzyme complex possessing alpha-L-rhamnosidase and beta glucosidase active centers .


Synthesis Analysis

The synthesis of this compound starts with phenylalanine via the phenylpropanoid pathway, an end product of the shikimate pathway . The first step involves phenylalanine ammonia-lyase (PAL) catalyzing phenylalanine into cinnamic acid .


Molecular Structure Analysis

This compound is a hydrolytic enzymatic complex that expresses α-L-rhamnosidase (E.C. 3.2.1.40) and β-D-glucosidase (E.C. 3.2.1.21) activities . It is widely distributed in nature and has been reported in plants, yeasts, fungi, and bacteria .


Chemical Reactions Analysis

This compound acts on α-L-rhamnosidase and β-D-glucosidase . Many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosgene, and ter-phenyl glycosides, containing terminal α-rhamnose and β-glucose can act as substrates of this compound .


Physical And Chemical Properties Analysis

This compound is commercially attractive due to its potential usefulness in pharmaceutical and food industries . It is of particular interest in the biotransformation of steroids, antibiotics, and mainly on glycosides hydrolysis .

Applications De Recherche Scientifique

Enzymatic Properties and Industrial Applications

Naringinase, an enzyme complex with α-l-rhamnosidase and β-d-glucosidase activities, is significant in the pharmaceutical and food industries, particularly for the biotransformation of steroids, antibiotics, and glycosides hydrolysis. It plays a crucial role in the debittering of citrus juices and has applications in the wine industry. This compound acts on various natural glycosides, including naringin, rutin, quercitrin, and others. Its sources, production, activity, biochemical properties, and substrate specificity are well-documented, indicating the need for further studies in certain areas (Ribeiro, 2011).

Immobilization Techniques and Stability

The immobilization of this compound enhances its stability and efficiency. Studies have explored immobilizing this compound on various carriers, such as magnetic polysaccharide carriers and chitosan microspheres, which improve the enzyme's stability in different environments. These immobilized forms of this compound retain high activity over multiple uses, showing promise for debittering grapefruit juice and other applications (Bodakowska-Boczniewicz & Garncarek, 2020); (Bodakowska-Boczniewicz & Garncarek, 2019).

Optimization of Production and Characterization

The production of this compound via fermentation and its purification methods are well established. Characterization of the enzyme, including its kinetic constants, temperature, and pH profiles, provides valuable insights for its application in industrial processes. Research has also focused on optimizing conditions for enzyme production and characterizing different strains of microorganisms for effective this compound production (Puri & Banerjee, 2000); (Shanmugaprakash et al., 2015).

Biotechnological Advances and Future Prospects

Recent advancements include the cloning and expression of α-L-rhamnosidase in Escherichia coli, offering a cost-effective source of this compound for industrial use. The systematic review of preparation methods, enzymatic properties, and applications of this compound in the industry highlights its significant research value and potential for further exploration (Pan Si-yi, 2009).

Applications in Juice and Wine Industries

This compound has valuable applications in food technology, particularly in debittering citrus fruit juices and enhancing wine and juice aroma by releasing aromatic compounds from natural glycoside precursors. Its effectiveness in these applications underlines its importance in the food industry (Bodakowska-Boczniewicz & Garncarek, 2017).

Mécanisme D'action

Naringinase hydrolyzes naringin into rhamnose and prunin through its α-L-rhamnosidase activity . The prunin formed is then hydrolyzed into glucose and naringenin by the β-D-glucosidase component of this compound .

Safety and Hazards

Naringinase should be handled with care to avoid inhalation, contact with eyes and skin . It is advised to use only in areas with appropriate exhaust ventilation . In case of accidental exposure, immediate medical attention is required .

Orientations Futures

The use of green and sustainable emergent technologies for naringin extraction from citrus waste and/or its production or its derivatives will find broader applications in food and pharmaceutical industries . This provides new directions for the development of citrus fruit transformation industries .

Propriétés

Numéro CAS

9068-31-9

Formule moléculaire

NULL

Poids moléculaire

0

Synonymes

NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase

Origine du produit

United States

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